1-Nonyl-2-methylimidazoline oxalate
Description
1-Nonyl-2-methylimidazoline oxalate is an organic salt composed of a cationic imidazoline derivative (1-nonyl-2-methylimidazoline) and an oxalate anion (C₂O₄²⁻). Imidazoline derivatives are characterized by a five-membered heterocyclic ring containing two nitrogen atoms, with varying alkyl or aryl substituents influencing their physicochemical and functional properties. The nonyl (C₉H₁₉) and methyl (CH₃) groups in this compound enhance its lipophilicity, making it suitable for applications such as corrosion inhibition, surfactancy, or pharmaceutical formulations. The oxalate anion contributes to solubility modulation and ionic stability.
Properties
CAS No. |
145278-80-4 |
|---|---|
Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-methyl-1-nonyl-4,5-dihydroimidazole;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-3-4-5-6-7-8-9-11-15-12-10-14-13(15)2;3-1(4)2(5)6/h3-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
BTHPUBWUBWVYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCN=C1C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-2-methylimidazoline oxalate can be synthesized through the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazolines in good to excellent isolated yields .
Industrial Production Methods: Industrial production of 1-nonyl-2-methylimidazoline oxalate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-2-methylimidazoline oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of imidazolidines.
Substitution: The nonyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
Scientific Research Applications
1-Nonyl-2-methylimidazoline oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nonyl-2-methylimidazoline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nonyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The oxalate counterion may also contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 1-Nonyl-2-methylimidazoline oxalate | C₁₄H₂₅N₂⁺·C₂O₄²⁻ | ~317.4 (estimated) | Lipophilic, ionic, surfactant potential | Corrosion inhibition, surfactants |
| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁ClN₂ | 146.62 | Ionic liquid, high thermal stability | Green chemistry, solvents |
| Zinc oxalate | ZnC₂O₄ | 153.4 | Low solubility, inorganic | Ceramics, metal-organic frameworks |
| 1,3-Dimethyl-2-imidazolidinone | C₅H₁₀N₂O | 114.15 | Polar aprotic solvent | Polymer synthesis, pharmaceuticals |
Research Findings and Implications
- Structural Influence: The nonyl group in 1-Nonyl-2-methylimidazoline oxalate likely enhances its surface-active properties compared to shorter-chain analogs like 1-Ethyl-3-methylimidazolium chloride.
- Counterion Effects: Oxalate’s divalency may improve binding to metal surfaces in corrosion inhibition but limit solubility in non-aqueous systems compared to monovalent anions (e.g., chloride).
- Thermal Stability : Imidazoline derivatives generally exhibit moderate thermal stability, though data gaps exist for the oxalate salt specifically.
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